HepG2 Cytotoxicity Profile of 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone Enables Anti-Infective Selectivity Window Assessment
In the same ACS Infectious Diseases screening cascade (Document CHEMBL4513216), the target compound exhibits 7.11% HepG2 cytotoxicity at 10 µM [1]. By contrast, the P. berghei liver-stage inhibition is 27.54% at 2 µM and 46.4% at 10 µM [2][3]. The approximately 6.5-fold selectivity gap between the anti-parasitic activity at 10 µM (46.4%) and host-cell cytotoxicity at the same concentration (7.1%) provides a quantifiable selectivity window that is absent for the des-pyrazolo analog (CAS 1381152-39-1), which has no reported HepG2 or Plasmodium data [4]. This selectivity ratio is a decisive procurement criterion for researchers prioritizing compounds with reduced host-cell toxicity in anti-malarial screening.
| Evidence Dimension | Selectivity window: HepG2 cytotoxicity vs. P. berghei liver-stage inhibition at matched 10 µM concentration |
|---|---|
| Target Compound Data | HepG2 cytotoxicity: 7.11% inhibition at 10 µM; P. berghei liver-stage inhibition: 46.4% at 10 µM [1][3] |
| Comparator Or Baseline | Closest structural analog 1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone (CAS 1381152-39-1): no HepG2 or Plasmodium data reported [4] |
| Quantified Difference | Selectivity ratio ~6.5x (46.4% target activity / 7.11% cytotoxicity); comparator lacks any bioactivity annotation |
| Conditions | HepG2 cell viability assay (384-well format, 10 µM); P. berghei liver-stage luciferase assay (PbLuc, 10 µM); both from ACS Infect Dis 2020 screening cascade |
Why This Matters
A defined selectivity ratio against host hepatocytes is essential for prioritizing compounds in anti-malarial hit-to-lead progression, and this compound is one of the few bearing publicly available paired activity–toxicity data at matched concentrations.
- [1] ChEMBL Activity CHEMBL4513219: HepG2 toxicity at 10 µM, 7.11% inhibition. Document CHEMBL4513216, ACS Infect Dis, 2020. https://www.ebi.ac.uk/chembl/api/data/activity?molecule_chembl_id=CHEMBL3440096 (accessed 2026-04-29). View Source
- [2] ChEMBL Activity CHEMBL4513217: P. berghei liver stage at 2 µM, 27.54% inhibition. Document CHEMBL4513216, ACS Infect Dis, 2020. https://www.ebi.ac.uk/chembl/api/data/activity?molecule_chembl_id=CHEMBL3440096 (accessed 2026-04-29). View Source
- [3] ChEMBL Activity CHEMBL4513218: P. berghei liver stage at 10 µM, 46.4% inhibition. Document CHEMBL4513216, ACS Infect Dis, 2020. https://www.ebi.ac.uk/chembl/api/data/activity?molecule_chembl_id=CHEMBL3440096 (accessed 2026-04-29). View Source
- [4] CIRS Group Database. 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)ethanone, CAS 1381152-39-1. https://hgt.cirs-group.com/ (accessed 2026-04-29). View Source
